molecular formula C20H23NOS B1359639 2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone CAS No. 898763-19-4

2,6-Dimethyl-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1359639
CAS No.: 898763-19-4
M. Wt: 325.5 g/mol
InChI Key: SDGIZBWECUOTSP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C20H23NOS It is a benzophenone derivative, characterized by the presence of a thiomorpholine group attached to the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,6-dimethylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the benzophenone core.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Studied for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of UV-curable coatings and inks.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone involves the absorption of UV light, leading to the excitation of electrons and the generation of reactive species such as free radicals. These reactive species can initiate polymerization reactions or cause damage to cellular components in biological systems. The molecular targets and pathways involved include DNA, proteins, and cell membranes, which can be disrupted by the reactive species generated.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler derivative without the thiomorpholine group.

    4-Methylbenzophenone: Contains a methyl group at the para position of the benzophenone core.

    Thiomorpholine: The parent compound of the thiomorpholine group.

Uniqueness

2,6-Dimethyl-3’-thiomorpholinomethyl benzophenone is unique due to the presence of both the 2,6-dimethyl groups and the thiomorpholine group, which confer distinct chemical and physical properties. These modifications enhance its photoinitiating ability and broaden its range of applications compared to simpler benzophenone derivatives.

Properties

IUPAC Name

(2,6-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-5-3-6-16(2)19(15)20(22)18-8-4-7-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGIZBWECUOTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643373
Record name (2,6-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-19-4
Record name (2,6-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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